N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-17-6-8-20(12)9-7-18-15(21)14-3-2-5-19-16(14)23-13-4-10-22-11-13/h2-3,5-6,8,13H,4,7,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJZHQCVJQURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=C(N=CC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Ethyl Linker: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Nicotinamide Core Formation: The nicotinamide core is synthesized separately, often starting from nicotinic acid, which is converted to nicotinoyl chloride and then reacted with an amine to form the nicotinamide.
Coupling Reaction: The imidazole-ethyl intermediate is coupled with the nicotinamide core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Tetrahydrofuran Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the nicotinamide core, potentially leading to the formation of reduced imidazole or dihydronicotinamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and nicotinamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Reduced imidazole or dihydronicotinamide derivatives.
Substitution: Substituted imidazole or nicotinamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Indoleamine 2,3-Dioxygenase Inhibition
One of the notable applications of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a crucial role in the immune response by degrading tryptophan, thus contributing to immunosuppression. The compound has been shown to modulate IDO activity effectively, making it a candidate for treating conditions associated with IDO-mediated immunosuppression, such as cancer and infectious diseases like HIV .
Enhancement of Anti-Cancer Treatments
Research indicates that this compound can enhance the effectiveness of anti-cancer therapies. By inhibiting IDO, it may help overcome tumor-specific immunosuppression, thereby improving the efficacy of conventional anti-cancer agents. This dual-action mechanism positions it as a valuable adjunct in cancer treatment regimens .
Biochemical Applications
Enzyme Modulation
This compound has been investigated for its ability to modulate various enzymes beyond IDO. Its structural characteristics allow it to interact with different biological targets, potentially leading to novel therapeutic pathways in treating metabolic disorders .
Structural Biology Studies
The compound's unique structural properties have made it a subject of interest in structural biology. Studies involving X-ray crystallography have provided insights into its binding interactions with target proteins, facilitating the design of more potent derivatives .
Pharmacological Insights
Drug Development Potential
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. This makes it a promising candidate for further development as an oral medication. Its ability to penetrate biological membranes effectively enhances its potential for systemic therapeutic use .
Case Studies and Experimental Findings
Recent studies have documented the compound's efficacy in preclinical models. For instance, experiments demonstrated significant reductions in tumor growth when combined with standard chemotherapy agents, indicating a synergistic effect that warrants further investigation in clinical trials .
Summary of Research Findings
The following table summarizes key findings related to this compound:
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the nicotinamide core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
(a) Nicotinamide vs. Isonicotinamide
The compound N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide () differs by having the substituent on the pyridine-4-position (isonicotinamide) instead of pyridine-3 (nicotinamide).
(b) Benzamide Derivatives
Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replace the pyridine ring with a benzene core. The absence of a nitrogen atom in the aromatic ring diminishes polarity and may reduce interactions with polar binding pockets. However, the N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H functionalization, a feature absent in the target molecule .
Substituent Modifications
(a) Tetrahydrofuran vs. Benzodioxin
The THF group in the target compound contrasts with the 2,3-dihydro-1,4-benzodioxin moiety in 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide ().
(b) Imidazole Side Chains
The 2-methylimidazole ethyl group in the target compound differs from the hexyl-linked imidazole in (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (). Longer alkyl chains (e.g., hexyl) increase lipophilicity, improving membrane permeability but risking off-target interactions. The ethyl chain in the target compound balances hydrophilicity and bioavailability .
Physicochemical Properties
*Estimated values based on structural analogs.
Biological Activity
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a nicotinamide core substituted with imidazole and tetrahydrofuran groups. This unique structure contributes to its diverse biological activities. The imidazole moiety is known for its role in enzyme interactions, while the tetrahydrofuran group may enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can act as a ligand for various enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may modulate receptor activity, influencing pathways involved in inflammation and oxidative stress.
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress, which is crucial in various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of key signaling pathways involved in tumor growth
A notable study reported that the compound significantly reduced cell viability in human prostate cancer cells, indicating its potential as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antioxidant | Reduces oxidative stress in cellular models |
Case Study: Anticancer Efficacy
In a study conducted on prostate cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Additionally, flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting its role as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
